molecular formula C15H12ClFO3 B1585337 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 306934-75-8

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No. B1585337
M. Wt: 294.7 g/mol
InChI Key: GYBXSWQBJQILED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde” is a chemical compound . It is used for research and development purposes . The compound has a molecular formula of C15H12ClFO3 and a molecular weight of 294.71 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10ClFO2/c15-14-7-12(16)4-3-11(14)9-18-13-5-1-10(8-17)2-6-13/h1-8H,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Enzymatic Activities and Biomarkers in Disease

  • Alcohol Dehydrogenase Isoenzymes as Disease Markers : Studies have identified the activity of alcohol dehydrogenase (ADH) isoenzymes, particularly class IV ADH, to be significantly higher in the sera of patients with esophageal cancer compared to controls. This suggests a potential role of ADH IV as a marker of esophageal cancer (Jelski et al., 2013). Similar findings were reported in liver and pancreatic diseases, highlighting the broader applicability of alcohol dehydrogenase isoenzymes in diagnosing and understanding the progression of various cancers (Jelski et al., 2008).

  • Human Biomonitoring of Fragrance Chemicals : The metabolism and excretion kinetics of fragrance chemicals, such as lysmeral, have been studied to identify suitable biomarkers for exposure in human urine. Such research provides a foundation for understanding how related compounds might be metabolized and monitored in human populations (Scherer et al., 2017). Additionally, biomonitoring studies reveal trends in exposure to fragrance chemicals over time, offering insights into public health implications (Scherer et al., 2020).

  • Metabolites as Exposure Biomarkers : The identification of urinary metabolites of synthetic compounds provides critical data for assessing exposure and potential health effects. Studies on compounds like RCS-4 highlight the utility of analyzing metabolites to understand exposure pathways and health risks associated with novel synthetic substances (Kavanagh et al., 2012).

properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-15-7-10(8-18)5-6-14(15)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBXSWQBJQILED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352819
Record name 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

CAS RN

306934-75-8
Record name 4-[(2-Chloro-6-fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306934-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Reactant of Route 6
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.